molecular formula C21H20FN3O2S B2614017 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1796961-50-6

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2614017
CAS No.: 1796961-50-6
M. Wt: 397.47
InChI Key: QOIDUSOYSJHEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazole-6-carboxamide core linked via a methyl group to a piperidin-4-yl moiety, which is substituted with a 2-fluorobenzoyl group. The 2-fluorobenzoyl group may enhance pharmacokinetic properties, such as metabolic stability and target binding affinity, through hydrophobic and electronic effects.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c22-17-4-2-1-3-16(17)21(27)25-9-7-14(8-10-25)12-23-20(26)15-5-6-18-19(11-15)28-13-24-18/h1-6,11,13-14H,7-10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIDUSOYSJHEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=CS3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-fluorobenzoyl chloride with piperidine to form 1-(2-fluorobenzoyl)piperidine. This intermediate is then reacted with benzo[d]thiazole-6-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives

Scientific Research Applications

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide has been investigated for various applications:

Medicinal Chemistry

The compound is being explored for its therapeutic potential, particularly in treating diseases associated with inflammation and infection. Research indicates that it may exhibit antimicrobial, antiviral, and anticancer properties.

Case Study: Anticancer Activity
In vitro studies have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines, including breast cancer (MCF7). Molecular docking studies suggest that it interacts with key enzymes or receptors involved in cancer progression .

Biological Research

Research has focused on understanding the mechanism of action of this compound within biological systems. It may modulate enzyme activity or alter signal transduction pathways, potentially leading to therapeutic effects against various diseases .

Material Science

The unique structural features of this compound also make it a candidate for developing new materials. Its chemical properties can be leveraged in creating novel compounds with specific functionalities for industrial applications.

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Core Structure Key Substituents Biological Target Activity References
Target Compound Benzo[d]thiazole-6-carboxamide 2-Fluorobenzoyl-piperidin-4-yl-methyl Likely kinases (Src/Abl family) Hypothesized antiproliferative/kinase inhibitory Inferred from
BMS-354825 Thiazole-5-carboxamide Pyrimidinylamino, chlorophenyl Src/Abl kinases Potent inhibitor; antitumor (in vivo xenograft efficacy)
2'-Fluoroortho-fluorofentanyl Piperidine-4-yl 2-Fluorophenethyl, propionamide Opioid receptors Analgesic (high potency, associated with overdose risks)
4'-Methyl Acetyl Fentanyl Piperidine-4-yl 4-Methylphenethyl, acetamide Opioid receptors Analgesic (structural analog of fentanyl)
Goxalapladib Naphthyridine-acetamide Trifluoromethyl-biphenyl, methoxyethyl-piperidine Atherosclerosis-related targets Treatment of atherosclerosis

Key Structural Differences and Implications

Core Heterocycle :

  • The target compound’s benzo[d]thiazole-6-carboxamide differs from BMS-354825’s thiazole-5-carboxamide , which may alter kinase binding specificity. The 6-position carboxamide could influence hydrogen-bonding interactions with kinase active sites compared to the 5-position in BMS-354825 .
  • Goxalapladib employs a naphthyridine core, targeting entirely different pathways (atherosclerosis), though the shared piperidine moiety highlights modularity in drug design .

Piperidine Substitutions: The 2-fluorobenzoyl group distinguishes the target compound from fentanyl analogs (e.g., 2'-fluoroortho-fluorofentanyl), which use phenethyl or acetyl groups for opioid receptor binding . This suggests divergent therapeutic applications (kinase vs. opioid targeting). In BMS-354825, the piperidine is substituted with a pyrimidinylamino group, critical for Abl kinase inhibition .

Fluorination Patterns: Fluorine in the target compound’s benzoyl group may enhance lipophilicity and bioavailability compared to non-fluorinated analogs. Similar strategies are seen in Goxalapladib, where trifluoromethyl groups improve target engagement .

Pharmacological and Functional Insights

  • Kinase Inhibition Potential: The benzo[d]thiazole scaffold is associated with kinase inhibition (e.g., BMS-354825’s IC₅₀ < 1 nM for Abl). The target compound’s structural similarity suggests comparable mechanisms, though positional isomerism (6- vs. 5-carboxamide) may modulate potency .
  • Off-Target Risks : The piperidine-fluorobenzoyl motif shares superficial similarities with fentanyl analogs, raising theoretical concerns about unintended opioid receptor interactions. However, the absence of a phenethyl group likely mitigates this risk .

Biological Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, structural characteristics, and biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20FN3O2SC_{21}H_{20}FN_{3}O_{2}S, with a molecular weight of 397.5 g/mol. The compound features a piperidine ring, a fluorobenzoyl group, and a benzo[d]thiazole core, which contribute to its unique chemical properties.

Key Structural Data

PropertyValue
Molecular FormulaC21H20FN3O2SC_{21}H_{20}FN_{3}O_{2}S
Molecular Weight397.5 g/mol
CAS Number1235011-27-4

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Fluorobenzoyl Group : Acylation of the piperidine ring using 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
  • Attachment of the Benzo[d]thiazole Core : This may involve nucleophilic substitution reactions to introduce the benzo[d]thiazole moiety.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes or receptors involved in various cellular pathways. For example, compounds with similar structures have been shown to inhibit certain kinases and modulate signaling pathways relevant in cancer and inflammatory diseases .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluating benzothiazole derivatives found that certain analogs exhibited significant cytotoxic effects against various cancer cell lines, indicating potential for further development in oncology .
  • Anti-inflammatory Effects : Research has highlighted that benzothiazole derivatives can inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties .
  • Antimicrobial Properties : Compounds structurally related to this compound have demonstrated antibacterial activity against various pathogens, supporting its potential use in treating infections .

Biological Activity Summary Table

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity
Anti-inflammatoryInhibition of inflammatory pathways
AntimicrobialActivity against bacterial pathogens

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide?

  • Methodology : The compound can be synthesized via coupling reactions between a benzo[d]thiazole-6-carboxylic acid derivative and a piperidin-4-ylmethylamine intermediate. For example, analogous thiazole-carboxamide syntheses involve activating the carboxylic acid with reagents like EDCl/HOBt in DMF, followed by coupling with the amine under nitrogen atmosphere . Purification is typically achieved via column chromatography or recrystallization.
  • Key Steps :

  • Preparation of the 2-fluorobenzoyl-substituted piperidine intermediate.
  • Amide bond formation using carbodiimide-based coupling agents.
  • Final purification via HPLC or preparative TLC for structural validation .

Q. What analytical techniques are used to confirm the compound’s structural identity and purity?

  • Techniques :

  • 1H/13C NMR : To verify substituent positions and stereochemistry (e.g., δ 8.92 ppm for amide protons in DMSO-d6) .
  • Mass Spectrometry (ESI-MS) : For molecular weight confirmation (e.g., m/z 555.3 [M+H]+ for a related thiazole-carboxamide) .
  • HPLC : To assess purity (>95% is typical for research-grade compounds) .
    • Validation : Cross-referencing spectral data with computational predictions (e.g., PubChem entries for analogous structures) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Assays :

  • Kinase Inhibition : Use enzymatic assays (e.g., Src/Abl kinase inhibition, as seen in related thiazole-carboxamides) .
  • Cytotoxicity Screening : Employ cell viability assays (MTT/XTT) against cancer cell lines (e.g., K562 leukemia cells) .
  • Solubility and Stability : Assess pharmacokinetic properties in PBS or simulated biological fluids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Approach :

  • Substituent Variation : Modify the benzothiazole’s 6-position (e.g., introduce electron-withdrawing groups like -CF3 to enhance metabolic stability) or the piperidine’s fluorobenzoyl group to alter target affinity .
  • Bioisosteric Replacement : Replace the thiazole ring with pyrimidine or imidazole to improve selectivity (e.g., analogs in show varied IC50 values based on heterocycle choice).
    • Data Interpretation : Compare IC50 values across analogs to identify critical pharmacophores (e.g., 2-fluorophenyl groups enhance kinase binding ).

Q. What computational strategies predict binding modes with target proteins?

  • Tools :

  • Molecular Docking : Use programs like AutoDock Vina to model interactions with kinase domains (e.g., Abl kinase’s ATP-binding pocket) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., using GROMACS) .
    • Validation : Cross-correlate with crystallographic data (e.g., CCP4 suite for resolving electron density maps) .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?

  • Factors to Investigate :

  • Bioavailability : Poor solubility or rapid metabolism may reduce in vivo activity despite high in vitro potency. Use pharmacokinetic profiling (e.g., plasma half-life in rodent models) .
  • Off-Target Effects : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
    • Case Study : BMS-354825 (Dasatinib) showed robust in vivo tumor regression in xenograft models despite moderate solubility, attributed to optimized dosing regimens .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across studies?

  • Potential Causes :

  • Assay Conditions : Variations in ATP concentration or buffer pH can alter kinase inhibition results. Standardize protocols (e.g., 1 mM ATP, pH 7.4) .
  • Compound Purity : Impurities >5% may skew activity. Re-evaluate via orthogonal analytical methods (e.g., LC-MS vs. NMR) .
    • Resolution : Conduct head-to-head comparisons under identical experimental conditions and source compounds from verified suppliers (e.g., PubChem) .

Methodological Recommendations

Q. What strategies improve yield in multi-step syntheses?

  • Optimization Tips :

  • Intermediate Stabilization : Protect amine groups with Boc during piperidine functionalization to prevent side reactions .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance efficiency .

Q. How to design analogs for enhanced blood-brain barrier (BBB) penetration?

  • Guidelines :

  • Lipophilicity : Aim for logP 2–3 (e.g., introduce trifluoromethyl groups) .
  • Molecular Weight : Keep <450 Da (truncate nonessential substituents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.